2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide
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Overview
Description
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide is a compound that features a piperidine ring substituted with a pyrazin-2-yloxy group and an acetamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide can be compared with other piperidine derivatives, such as:
2-amino-4-(1-piperidine) pyridine derivatives: These compounds are known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their unique biological activities.
Piperidinones: These derivatives contain a ketone group and are explored for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c13-11(17)8-16-5-1-10(2-6-16)9-18-12-7-14-3-4-15-12/h3-4,7,10H,1-2,5-6,8-9H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCDIJOZTYVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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